molecular formula C16H22O2 B14211675 2,7-Dimethyl-4-phenyloctane-3,6-dione CAS No. 583887-41-6

2,7-Dimethyl-4-phenyloctane-3,6-dione

Cat. No.: B14211675
CAS No.: 583887-41-6
M. Wt: 246.34 g/mol
InChI Key: LUOHSQPCKZUFSE-UHFFFAOYSA-N
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Description

2,7-Dimethyl-4-phenyloctane-3,6-dione is an organic compound with a complex structure that includes both aliphatic and aromatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-4-phenyloctane-3,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a diketone precursor with a phenyl-substituted alkyl halide under basic conditions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is optimized for large-scale production by controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-4-phenyloctane-3,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

2,7-Dimethyl-4-phenyloctane-3,6-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-4-phenyloctane-3,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-4-phenyloctane-3,6-dione: Similar structure but different substitution pattern.

    2,7-Dimethyl-4-phenylhexane-3,6-dione: Shorter carbon chain.

    2,7-Dimethyl-4-phenylheptane-3,6-dione: Intermediate carbon chain length.

Properties

CAS No.

583887-41-6

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

2,7-dimethyl-4-phenyloctane-3,6-dione

InChI

InChI=1S/C16H22O2/c1-11(2)15(17)10-14(16(18)12(3)4)13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3

InChI Key

LUOHSQPCKZUFSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(C1=CC=CC=C1)C(=O)C(C)C

Origin of Product

United States

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